molecular formula C18H28N4O2 B6627561 9-hydroxy-N-(2-pyrazol-1-ylcyclohexyl)-3-azabicyclo[3.3.1]nonane-3-carboxamide

9-hydroxy-N-(2-pyrazol-1-ylcyclohexyl)-3-azabicyclo[3.3.1]nonane-3-carboxamide

Cat. No. B6627561
M. Wt: 332.4 g/mol
InChI Key: HNBBIFNJUSQDKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-hydroxy-N-(2-pyrazol-1-ylcyclohexyl)-3-azabicyclo[3.3.1]nonane-3-carboxamide, also known as AZD-9164, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 9-hydroxy-N-(2-pyrazol-1-ylcyclohexyl)-3-azabicyclo[3.3.1]nonane-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of a protein called phosphodiesterase 4 (PDE4). PDE4 is involved in the regulation of inflammatory responses, and by inhibiting its activity, 9-hydroxy-N-(2-pyrazol-1-ylcyclohexyl)-3-azabicyclo[3.3.1]nonane-3-carboxamide may reduce inflammation.
Biochemical and Physiological Effects:
9-hydroxy-N-(2-pyrazol-1-ylcyclohexyl)-3-azabicyclo[3.3.1]nonane-3-carboxamide has been shown to have anti-inflammatory effects in both in vitro and in vivo studies. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, it has been shown to reduce the infiltration of immune cells into inflamed tissues.

Advantages and Limitations for Lab Experiments

One advantage of using 9-hydroxy-N-(2-pyrazol-1-ylcyclohexyl)-3-azabicyclo[3.3.1]nonane-3-carboxamide in lab experiments is its specificity for PDE4. This allows researchers to study the effects of PDE4 inhibition without the potential confounding effects of non-specific inhibitors. However, one limitation is that 9-hydroxy-N-(2-pyrazol-1-ylcyclohexyl)-3-azabicyclo[3.3.1]nonane-3-carboxamide is a relatively new compound, and its long-term safety and efficacy have not been fully established.

Future Directions

There are several potential future directions for the study of 9-hydroxy-N-(2-pyrazol-1-ylcyclohexyl)-3-azabicyclo[3.3.1]nonane-3-carboxamide. One area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its potential use in the treatment of neuropathic pain warrants further investigation. Finally, the development of more potent and selective PDE4 inhibitors based on the structure of 9-hydroxy-N-(2-pyrazol-1-ylcyclohexyl)-3-azabicyclo[3.3.1]nonane-3-carboxamide may lead to the development of new therapeutics for a range of inflammatory diseases.

Synthesis Methods

9-hydroxy-N-(2-pyrazol-1-ylcyclohexyl)-3-azabicyclo[3.3.1]nonane-3-carboxamide is synthesized using a multi-step process that involves the reaction of several intermediates. The first step involves the reaction of 2-pyrazol-1-ylcyclohexylamine with 1,5-cyclooctadiene in the presence of a palladium catalyst to form the key intermediate, 1-(2-pyrazol-1-ylcyclohexyl) cyclooctene. This intermediate is then reacted with 9-bromo-3-azabicyclo[3.3.1]nonane to form the final product, 9-hydroxy-N-(2-pyrazol-1-ylcyclohexyl)-3-azabicyclo[3.3.1]nonane-3-carboxamide.

Scientific Research Applications

9-hydroxy-N-(2-pyrazol-1-ylcyclohexyl)-3-azabicyclo[3.3.1]nonane-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, it has been studied for its potential use in the treatment of neuropathic pain.

properties

IUPAC Name

9-hydroxy-N-(2-pyrazol-1-ylcyclohexyl)-3-azabicyclo[3.3.1]nonane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2/c23-17-13-5-3-6-14(17)12-21(11-13)18(24)20-15-7-1-2-8-16(15)22-10-4-9-19-22/h4,9-10,13-17,23H,1-3,5-8,11-12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBBIFNJUSQDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)N2CC3CCCC(C2)C3O)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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